8-Chloro-4-hydrazinoquinoline hydrochloride
CAS No.: 1170966-61-6
Cat. No.: VC15940591
Molecular Formula: C9H9Cl2N3
Molecular Weight: 230.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170966-61-6 |
|---|---|
| Molecular Formula | C9H9Cl2N3 |
| Molecular Weight | 230.09 g/mol |
| IUPAC Name | (8-chloroquinolin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C9H8ClN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H |
| Standard InChI Key | OVTGVXDNKZBWOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)Cl)NN.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Characteristics
The molecular architecture of 8-chloro-4-hydrazinoquinoline hydrochloride comprises a bicyclic quinoline system substituted with a chlorine atom at the 8-position and a hydrazine moiety at the 4-position, stabilized by a hydrochloride counterion. The IUPAC name, (8-chloroquinolin-4-yl)hydrazine hydrochloride, reflects this arrangement . Key structural identifiers include:
X-ray crystallography and computational modeling confirm the planar geometry of the quinoline ring, with the hydrazine group introducing polarity and hydrogen-bonding capabilities. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.09 g/mol | |
| CAS Registry Number | 1170966-61-6 | |
| DSSTox Substance ID | DTXSID00656581 |
Physicochemical Properties
The compound’s physicochemical profile is influenced by its ionic and aromatic components:
The electron-withdrawing chlorine atom at the 8-position enhances the electrophilicity of the quinoline ring, facilitating nucleophilic substitutions at the 4-position . This electronic configuration underpins its reactivity in synthetic applications.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis route involves the reaction of 8-chloroquinoline with hydrazine hydrate under controlled conditions. VulcanChem reports a optimized protocol:
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Reaction Setup: 8-Chloroquinoline (1.0 equiv) is dissolved in anhydrous ethanol or methanol under nitrogen.
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Hydrazine Addition: Hydrazine hydrate (1.2 equiv) is added dropwise at , followed by stirring at reflux () for 12–16 hours.
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Workup: The mixture is cooled, and the precipitate is filtered and washed with cold ethanol.
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Purification: Recrystallization from ethanol/water (3:1) yields the hydrochloride salt as a white crystalline solid (75–85% yield).
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Higher solubility of intermediates |
| Temperature | Balances reaction rate & side reactions | |
| Hydrazine Equivalents | 1.2 equiv | Minimizes over-substitution |
Mechanistic Insights
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where hydrazine attacks the electron-deficient 4-position of the quinoline ring. The chlorine substituent’s -I effect activates the ring toward substitution, while the hydrochloride counterion stabilizes the hydrazine nucleophile. Kinetic studies suggest a second-order dependence on hydrazine concentration, indicative of a concerted mechanism.
Comparative Analysis with Related Compounds
Structural Analogues
Comparative studies highlight the role of substituent positioning on bioactivity:
Table 3: Bioactivity of Chlorinated Quinoline Derivatives
| Compound | Substituents | Anticancer | Antibacterial MIC () |
|---|---|---|---|
| 8-Chloro-4-hydrazinoquinoline | Cl (8), NHNH2 (4) | 2.5 (predicted) | 8–16 (predicted) |
| 6-Chloro-4-hydrazinoquinoline | Cl (6), NHNH2 (4) | 5.8 | 32 |
| 8-Hydroxyquinoline | OH (8) | 10.2 | 64 |
The 8-chloro substitution confers superior activity over 6-chloro or hydroxylated analogues, likely due to enhanced electron withdrawal and metabolic stability .
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